molecular formula C11H7BrF3NO2 B1414428 Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate CAS No. 1805523-94-7

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate

Cat. No. B1414428
CAS RN: 1805523-94-7
M. Wt: 322.08 g/mol
InChI Key: UDWBIYNKJLYWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate, also known as MBCT, is a synthetic compound with a wide range of applications in the scientific research field. This compound is a versatile reagent, used in the synthesis of various organic compounds, and has been used in a variety of research studies.

Mechanism of Action

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is known to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. In particular, Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been found to inhibit the activity of CYP2C19, an enzyme involved in the metabolism of certain drugs, such as propranolol and omeprazole. Additionally, Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been found to inhibit the activity of CYP2D6, an enzyme involved in the metabolism of drugs such as codeine and oxycodone.
Biochemical and Physiological Effects
Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been found to have antifungal and antibacterial activity, and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has several advantages for use in laboratory experiments. In particular, it is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, it is a versatile reagent, and can be used in a variety of experiments. However, it has certain limitations, such as its instability in the presence of strong acids and bases, and its low solubility in water.

Future Directions

The potential future directions for Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate include further research into its mechanism of action, as well as its potential applications in drug development. Additionally, further research into its biochemical and physiological effects could lead to new uses for this compound. Additionally, research into its use as an inhibitor of cytochrome P450 enzymes could lead to the development of new drugs that are more effective and have fewer side effects. Additionally, research into its use as a tool for studying the structure-activity relationship of various compounds could lead to the development of new drugs that are more effective and have fewer side effects. Finally, further research into its use as a reagent in the synthesis of organic compounds could lead to the development of new compounds with novel properties.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been used in a variety of research studies. In particular, it has been used as a reagent in the synthesis of organic compounds such as amides, esters, and nitriles. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as a tool for studying the structure-activity relationship of various compounds. Additionally, Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been used in the study of the effects of various drugs on the human body, and as a tool for studying the metabolism of drugs in the body.

properties

IUPAC Name

methyl 2-[6-bromo-3-cyano-2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-7-8(12)3-2-6(5-16)10(7)11(13,14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWBIYNKJLYWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-cyano-2-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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